1-(Piperidin-3-yl)azepane
Description
Properties
IUPAC Name |
1-piperidin-3-ylazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-2-4-9-13(8-3-1)11-6-5-7-12-10-11/h11-12H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEPPPZEXARNCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Piperidin 3 Yl Azepane
Retrosynthetic Analysis of the 1-(Piperidin-3-yl)azepane Core
A retrosynthetic analysis of this compound suggests several plausible disconnection points to simplify the target molecule into readily available starting materials. The most logical bond to disconnect is the C-N bond between the piperidine (B6355638) and azepane rings. This leads to two primary retrosynthetic pathways:
Pathway A: Disconnection via N-Alkylation. This approach involves the disconnection of the N1-C3' bond, leading to an azepane synthon and a 3-substituted piperidine synthon. The forward synthesis would involve the N-alkylation of azepane with a piperidine derivative carrying a suitable leaving group at the 3-position (e.g., a halide).
Pathway B: Disconnection via Reductive Amination. This pathway also involves the disconnection of the N1-C3' bond, but considers a carbonyl-amine condensation approach. The synthons are azepane and 3-piperidone. The forward synthesis would entail a reductive amination reaction between these two cyclic components.
A third, less direct, but potentially viable approach involves the formation of one of the rings onto a pre-existing substituted version of the other. For instance, constructing the azepane ring from a precursor already attached to a piperidine moiety, or vice versa.
Approaches to the Azepane Ring System Incorporation
The seven-membered azepane ring presents a moderate synthetic challenge due to entropic factors. However, several reliable methods have been developed for its construction.
Ring expansion reactions provide a powerful tool for the synthesis of medium-sized rings like azepanes from more readily accessible smaller rings.
Photochemical Ring Expansion of Nitroarenes: A notable strategy involves the photochemical dearomative ring expansion of nitroarenes. This process, mediated by blue light, transforms a six-membered benzenoid framework into a seven-membered ring system. A subsequent hydrogenolysis step furnishes the saturated azepane. This method is advantageous as it allows for the synthesis of complex azepanes from simple nitroarene precursors at room temperature researchgate.netresearchgate.netnih.govresearchgate.net.
Palladium-Catalyzed Two-Carbon Ring Expansion: Another effective method is the palladium-catalyzed two-carbon ring expansion of 2-alkenyl piperidines. This rearrangement of allylic amines proceeds under mild conditions and is tolerant of a range of functional groups, offering a direct conversion of a six-membered ring into a seven-membered one chemrxiv.org.
Table 1: Examples of Ring Expansion Strategies for Azepane Synthesis
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitrobenzene | 1. P(OEt)₃, hν (blue LEDs), THF, rt; 2. H₂, PtO₂, EtOH, rt | Azepane | 84 | researchgate.net |
| Substituted Nitroarenes | 1. P(Oi-Pr)₃, Et₂NH, hν (blue LEDs), THF, rt; 2. H₂, Pd/C, MeOH, rt | Substituted Azepanes | 50-95 | researchgate.net |
| N-Ts-2-vinylpiperidine | Pd(dba)₂, dppf, Toluene, 100 °C | N-Ts-azepane derivative | 78 | chemrxiv.org |
Intramolecular cyclization of linear precursors is a fundamental and widely used approach for constructing the azepane ring.
Silyl-aza-Prins Cyclization: The silyl-aza-Prins cyclization is a powerful method for the synthesis of seven-membered nitrogen heterocycles. This process can provide trans-azepanes in high yields and with good to excellent diastereoselectivities. The outcome of the reaction can be dependent on the Lewis acid employed, with indium(III) chloride being a common choice acs.orgresearchgate.netuva.es. Iron(III) salts have also been used as sustainable catalysts for this transformation nih.govorganic-chemistry.orgacs.org.
Enzymatic Cascade Reactions: Modern synthetic approaches include the use of enzyme cascades. For instance, a one-pot enzymatic cascade using galactose oxidase and imine reductase can convert N-Cbz-protected L-lysinol to L-3-N-Cbz-aminoazepane with high enantiopurity rsc.orgrsc.orgnih.govresearchgate.net.
Table 2: Examples of Cyclization Reactions for Azepane Synthesis
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Allylsilyl amine and aldehyde | InCl₃, CH₂Cl₂, rt | trans-Azepane derivative | up to 95 | acs.org |
| 1-Amino-3-triphenylsilyl-4-pentene and aldehyde | FeCl₃, CH₂Cl₂, -20 °C to rt | Tetrahydroazepine derivative | up to 92 | nih.govacs.org |
| N-Cbz-L-lysinol | Galactose oxidase, Iminoreductase, pH 7.5, 30 °C | L-3-N-Cbz-aminoazepane | up to 54 | rsc.orgrsc.orgnih.govresearchgate.net |
Approaches to the Piperidine Ring System Incorporation
The piperidine ring is a ubiquitous structural motif in natural products and pharmaceuticals, and numerous methods for its synthesis have been developed.
Intramolecular cyclization is a cornerstone of piperidine synthesis, with various strategies available to form the six-membered ring.
Intramolecular aza-Michael Addition: The intramolecular aza-Michael addition is a straightforward method for constructing the piperidine ring. This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule. The reaction can be promoted by bases or organocatalysts to achieve high yields and enantioselectivities nih.govrsc.orgrsc.orggeorgiasouthern.eduntu.edu.sg.
Enzymatic Synthesis: Biocatalytic methods offer a green and highly selective route to piperidine derivatives. For example, ω-transaminases can be used for the asymmetric amination of 1-Boc-3-piperidone to produce enantiomerically pure (R)- or (S)-3-amino-1-Boc-piperidine in high yields scispace.combeilstein-journals.org. Multi-enzyme cascades involving galactose oxidase and imine reductases have also been employed for the synthesis of chiral 3-aminopiperidines from amino alcohol precursors rsc.orgrsc.orgnih.govresearchgate.net.
Table 3: Examples of Cyclization Strategies for Piperidine Synthesis
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-tethered alkene with Michael acceptor | Chiral phosphoric acid catalyst, Toluene, 80 °C | 3-Spiropiperidine derivative | up to 87 | rsc.org |
| 1-Boc-3-piperidone | ω-Transaminase, Isopropylamine, PLP, pH 7.5 | (R)- or (S)-3-amino-1-Boc-piperidine | >99 | beilstein-journals.org |
| N-Cbz-L-ornithinol | Galactose oxidase, Iminoreductase, pH 7.5, 30 °C | L-3-N-Cbz-aminopiperidine | up to 54 | rsc.orgrsc.orgnih.govresearchgate.net |
The catalytic hydrogenation of pyridine derivatives is a widely used and efficient method for the synthesis of the piperidine core. This approach is attractive due to the commercial availability of a vast array of substituted pyridines.
Heterogeneous Catalysis: A variety of heterogeneous catalysts, such as platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C), are effective for the hydrogenation of pyridines. The reaction conditions, including pressure, temperature, and solvent, can be tuned to achieve high yields and, in some cases, stereoselectivity. For instance, PtO₂ in glacial acetic acid has been used for the hydrogenation of substituted pyridines under hydrogen pressure researchgate.net.
Homogeneous Catalysis: Homogeneous catalysts, particularly those based on iridium and rhodium, offer high activity and selectivity under milder conditions. An iridium(III) catalyst has been shown to be robust and selective for the ionic hydrogenation of a broad range of functionalized pyridines chemrxiv.orgchemrxiv.org. Rhodium-based catalysts, in combination with chiral ligands like JosiPhos, have been successfully employed for the asymmetric hydrogenation of 3-substituted pyridinium salts, providing access to enantioenriched piperidines unimi.it.
Table 4: Examples of Pyridine Reduction for Piperidine Synthesis
| Starting Material | Catalyst and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Substituted Pyridines | PtO₂, H₂ (50-70 bar), Acetic Acid | Substituted Piperidines | 82-96 | researchgate.net |
| Functionalized Pyridines | [Cp*Ir(NH₃)₃][I]₂, H₂, H₂O | Functionalized Piperidines | up to 99 | chemrxiv.orgchemrxiv.org |
| N-benzyl-3-phenylpyridinium bromide | [Rh(cod)₂]OTf, (R,S)-JosiPhos, Et₃N, H₂ (50 bar), 50 °C | N-benzyl-3-phenylpiperidine | 90 | unimi.it |
| Amine-functionalized Pyridines | Rh₂O₃, H₂ (5 bar), TFE, 40 °C | Amine-functionalized Piperidines | 70-99 | rsc.org |
Coupling Strategies for Piperidinyl and Azepane Moieties
The construction of the C-N bond linking the piperidine and azepane rings is a critical step in the synthesis of this compound. Various coupling strategies can be employed to achieve this linkage, primarily revolving around the formation of a new bond between the nitrogen atom of one ring and a carbon atom of the other.
Direct amination reactions represent a fundamental approach to forging the nitrogen-carbon bond between the piperidine and azepane rings. These reactions typically involve the nucleophilic attack of an amine on an electrophilic carbon center. In the context of synthesizing this compound, this could involve the reaction of 3-aminopiperidine with a suitable azepane precursor bearing a leaving group, or conversely, the reaction of azepane with a 3-halopiperidine derivative.
Transition metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, offer a powerful and versatile method for C-N bond formation. While direct application to saturated heterocycles can be challenging, related methodologies involving the coupling of amines with cyclic sulfates or sulfamates derived from diols have been developed and could be adapted for this purpose.
A plausible synthetic route could involve the reaction of a protected 3-aminopiperidine with a suitably activated azepane precursor. For instance, treatment of N-protected 3-aminopiperidine with an azepane derivative functionalized with a good leaving group (e.g., a tosylate or mesylate) at the 1-position would lead to the desired product. The efficiency of such reactions is often influenced by factors such as the nature of the leaving group, the solvent, and the reaction temperature.
Reductive amination is a widely employed and highly effective method for the formation of C-N bonds and is particularly well-suited for the synthesis of this compound. researchgate.net This two-step, one-pot procedure involves the initial reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net
A feasible approach for the synthesis of this compound via reductive amination would involve the reaction of 3-oxopiperidine with azepane, or alternatively, the reaction of piperidin-3-one with azepane. The choice of reducing agent is critical for the success of the reaction, with common reagents including sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). researchgate.net The latter is often preferred due to its mildness and tolerance of a wide range of functional groups. researchgate.net
The general reaction scheme for the reductive amination between a protected piperidin-3-one and azepane is depicted below:
Scheme 1: Reductive Amination for the Synthesis of this compound
N-Protected Piperidin-3-one + Azepane ⇌ N-Protected 3-(Azepan-1-yl)-1,2,3,6-tetrahydropyridine → 1-(N-Protected-piperidin-3-yl)azepane
The reaction conditions for reductive amination can be optimized by varying the solvent, pH, and temperature to achieve high yields of the desired product.
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Sodium Borohydride (NaBH4) | Methanol or ethanol, room temperature | Inexpensive, readily available | Can reduce aldehydes and ketones directly |
| Sodium Cyanoborohydride (NaBH3CN) | Methanol, pH 5-6 | Reduces imines faster than carbonyls | Toxic cyanide byproduct |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloromethane or dichloroethane, room temperature | Mild, selective for imine reduction, non-toxic | More expensive |
Protecting Group Strategies in Synthesis
In the synthesis of this compound, the use of protecting groups is essential to mask reactive functional groups and ensure the desired regioselectivity. jocpr.comcreative-peptides.com Both the piperidine and azepane nitrogens are secondary amines and are therefore nucleophilic. To prevent unwanted side reactions, such as N-alkylation at the piperidine nitrogen during the coupling step, it is necessary to employ a suitable protecting group.
Commonly used nitrogen protecting groups in this context include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The choice of protecting group depends on its stability to the reaction conditions employed in the coupling and subsequent deprotection steps. jocpr.com
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)2O and is stable to a wide range of non-acidic conditions. It is readily removed with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. creative-peptides.com
The Cbz group is introduced using benzyl chloroformate and is stable to acidic and basic conditions. It is typically removed by catalytic hydrogenation, which offers a mild and selective deprotection method.
An example of a protecting group strategy in the synthesis of this compound would involve the use of N-Boc-3-aminopiperidine as the starting material. After the coupling reaction with the azepane moiety, the Boc group can be removed under acidic conditions to yield the final product.
| Protecting Group | Introduction Reagent | Cleavage Conditions | Key Features |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Trifluoroacetic acid, HCl | Stable to base and nucleophiles |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Catalytic hydrogenation (H2, Pd/C) | Stable to acid and base |
Asymmetric Synthesis Approaches to Enantiomerically Pure this compound Isomers
The 3-position of the piperidine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. For many applications, it is desirable to synthesize a single enantiomer. This can be achieved through various asymmetric synthesis strategies.
One established method for asymmetric synthesis involves the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct a subsequent stereoselective reaction. After the desired stereocenter has been created, the auxiliary is removed.
In the context of this compound synthesis, a chiral auxiliary could be attached to the piperidine ring to control the stereochemical outcome of the coupling reaction. For example, a chiral oxazolidinone auxiliary, as popularized by Evans, could be acylated with a suitable piperidine precursor. Subsequent functionalization and cyclization could lead to a chiral piperidine derivative, which could then be coupled with azepane. Phenylglycinol-derived oxazolopiperidone lactams are versatile building blocks for the enantioselective synthesis of piperidine-containing compounds. nih.gov These lactams are available in both enantiomeric forms and allow for the controlled introduction of substituents at various ring positions. nih.gov
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically enriched compounds and often offers a more efficient alternative to the use of stoichiometric chiral auxiliaries. snnu.edu.cn This approach utilizes a chiral catalyst to control the stereoselectivity of a key bond-forming reaction.
For the synthesis of enantiomerically pure this compound, an asymmetric reductive amination could be employed. This would involve the use of a chiral catalyst, such as a chiral phosphoric acid or a transition metal complex with a chiral ligand, to catalyze the reduction of the imine intermediate in a stereoselective manner. Rhodium-catalyzed asymmetric hydrogenation of enamines or imines is a well-established method for the synthesis of chiral amines. snnu.edu.cnmdpi.com
Another approach could involve the asymmetric hydrogenation of a suitable tetrahydropyridine (B1245486) precursor. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction of an appropriate boronic acid with a pyridine-derived substrate could furnish a chiral 3-substituted tetrahydropyridine, which could then be reduced to the corresponding piperidine. snnu.edu.cn
| Asymmetric Strategy | Description | Potential Application |
| Chiral Auxiliary | A temporary chiral group directs a stereoselective reaction. | Use of a phenylglycinol-derived lactam to construct the chiral piperidine ring. nih.gov |
| Asymmetric Catalysis | A chiral catalyst controls the stereochemical outcome of a key step. snnu.edu.cn | Rhodium-catalyzed asymmetric hydrogenation of an enamine precursor to this compound. snnu.edu.cnmdpi.com |
Multicomponent Reactions (MCRs) for Scaffold Assembly
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools for the efficient construction of complex molecules. mdpi.com An MCR approach to the this compound scaffold could be envisioned through a convergent strategy where a key intermediate is assembled using a well-established MCR, followed by subsequent cyclization or coupling steps.
One plausible MCR-based approach could involve an initial Ugi four-component reaction (U-4CR) to construct a highly functionalized piperidine precursor. The Ugi reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like structure. nih.gov By carefully selecting the starting materials, a product can be generated that contains the necessary functionalities for the subsequent formation of the azepane ring.
For instance, a hypothetical Ugi reaction could be designed using a protected 3-aminopiperidine derivative as the amine component, a functionalized aldehyde containing a latent leaving group, a suitable carboxylic acid, and an isocyanide. The resulting Ugi product would then be poised for an intramolecular cyclization to form the azepane ring.
Hypothetical Ugi-Based Synthesis of a this compound Precursor:
| Component | Example Reactant | Rationale |
| Amine | N-Boc-3-aminopiperidine | Provides the pre-formed piperidine ring with a protected amine for further functionalization. |
| Aldehyde | 5-chloropentanal | Introduces a five-carbon chain with a terminal chloride, which can act as an electrophile for cyclization. |
| Carboxylic Acid | Acetic acid | A simple carboxylic acid to complete the Ugi reaction. |
| Isocyanide | tert-Butyl isocyanide | A commonly used isocyanide that provides steric bulk and can be removed under acidic conditions if necessary. |
This table is interactive. You can sort and filter the data.
The product of this hypothetical Ugi reaction would be a complex acyclic intermediate containing the piperidine ring and a tethered chain with a terminal chloride and an amide linkage. Subsequent deprotection of the piperidine nitrogen followed by an intramolecular N-alkylation would lead to the formation of the azepane ring, thus completing the this compound scaffold.
Flow Chemistry and Continuous Synthesis Methodologies
Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. nih.govacs.org These features make it an attractive platform for the synthesis of N-heterocycles. frontiersin.org
A continuous flow process for the synthesis of this compound could be conceptualized for key transformation steps, such as a catalytic hydrogenation to form one of the saturated rings or a critical bond-forming reaction. The ability to safely handle hazardous reagents and intermediates in a closed-loop system is a significant benefit of flow chemistry. nih.gov
For example, a late-stage catalytic hydrogenation of a pyridyl-azepane precursor to form the piperidine ring could be efficiently performed in a continuous flow reactor. In this scenario, a solution of the precursor and a stream of hydrogen gas would be passed through a heated tube packed with a heterogeneous catalyst (e.g., Palladium on carbon). The product would be continuously collected at the outlet.
Conceptual Flow Hydrogenation for 1-(Pyridin-3-yl)azepane:
| Parameter | Proposed Condition | Rationale |
| Reactor Type | Packed-bed reactor | Allows for the use of a heterogeneous catalyst, simplifying product purification. |
| Catalyst | 10% Pd/C | A standard and effective catalyst for the hydrogenation of pyridine rings. |
| Solvent | Methanol | A common solvent for hydrogenations that can dissolve the substrate and is compatible with the catalyst. |
| Temperature | 60-100 °C | Elevated temperature to increase the reaction rate. |
| Pressure (Hydrogen) | 10-50 bar | Higher pressure of hydrogen to facilitate the reduction. |
| Flow Rate | 0.5-2.0 mL/min | Controls the residence time of the reactants in the catalytic zone. |
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This continuous flow approach would allow for the safe and efficient production of the target compound, with the potential for easy scaling by extending the operation time or by using parallel reactor setups. The precise control over temperature and pressure in a flow system can also lead to higher selectivity and yields compared to batch reactions. acs.org
Stereochemical Considerations in 1 Piperidin 3 Yl Azepane Structure
Conformational Analysis of the Azepane Ring System
The azepane ring, a seven-membered nitrogen-containing heterocycle, is characterized by its significant conformational flexibility. researchgate.net Unlike the more rigid six-membered cyclohexane or piperidine (B6355638) rings, which predominantly adopt chair conformations, the larger azepane ring can exist in several low-energy conformations, such as chair, boat, and twist-boat forms. nih.govslideshare.net The energy barrier for interconversion between these conformations is generally low, leading to a dynamic equilibrium in solution. researchgate.net The substitution of the piperidin-3-yl group onto the nitrogen atom of the azepane ring influences this conformational preference. The steric bulk and electronic properties of the substituent can favor certain conformations over others to minimize steric strain and unfavorable electronic interactions. Techniques like NMR spectroscopy and computational modeling are essential tools for studying the conformational landscape of substituted azepanes. nih.gov
Relative and Absolute Stereochemistry of 1-(Piperidin-3-yl)azepane Diastereomers
The combination of the single chiral center in the piperidin-3-yl moiety and the conformational possibilities of the azepane ring gives rise to diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. In this case, for a given absolute configuration at the piperidine's C3 center (e.g., R), different spatial arrangements due to the azepane ring's conformation can result in diastereomeric forms.
Absolute Stereochemistry refers to the fixed, three-dimensional arrangement of atoms at the chiral center (C3) and is designated as either (R) or (S). This configuration can only be changed by breaking and reforming chemical bonds.
Relative Stereochemistry describes the spatial relationship between different parts of the molecule, for instance, the orientation of the substituent on the piperidine ring relative to the conformation of the azepane ring. iitg.ac.in Determining the relative and absolute stereochemistry is crucial as different stereoisomers can exhibit distinct properties. nih.gov
Chromatographic Separation Techniques for Stereoisomers
To study the individual properties of the stereoisomers of this compound, they must first be separated from their mixture. Chiral chromatography is the most powerful and widely used method for this purpose. nih.gov
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary technique for separating enantiomers and diastereomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs are commonly employed for this purpose. nih.govnih.gov
Gas Chromatography (GC): For volatile compounds, or those that can be derivatized to become volatile, GC with a chiral stationary phase can be used. nih.gov This method offers high resolution and sensitivity.
Supercritical Fluid Chromatography (SFC): SFC is a newer technique that uses a supercritical fluid (often carbon dioxide) as the mobile phase. It often provides faster separations and is considered a "greener" alternative to HPLC due to reduced organic solvent consumption.
| Separation Technique | Typical Stationary Phase | Common Application | Advantages |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel®) | Analytical and preparative separation of enantiomers and diastereomers. nih.govnih.gov | Wide applicability, well-established methods. |
| Chiral GC | Cyclodextrin derivatives | Separation of volatile stereoisomers or their derivatives. nih.gov | High resolution, fast analysis times. |
| Chiral SFC | Immobilized polysaccharide CSPs | Rapid screening and preparative separation. | Reduced solvent use, faster than HPLC. |
Spectroscopic Methods for Stereochemical Assignment
Once separated, various spectroscopic techniques are used to determine the structure and assign the absolute and relative stereochemistry of each isomer.
X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of both relative and absolute stereochemistry. It requires the formation of a high-quality single crystal of the compound. nih.govrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR can distinguish between diastereomers, it cannot differentiate between enantiomers. However, advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can be used to determine the relative stereochemistry by measuring through-space interactions between protons. acs.org Chiral shift reagents can also be used to resolve the signals of enantiomers.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of a chiral molecule in solution can be determined. nih.gov
| Spectroscopic Method | Information Provided | Key Requirement |
| X-ray Crystallography | Unambiguous 3D structure, absolute and relative stereochemistry. rsc.org | A suitable single crystal. |
| NMR Spectroscopy | Relative stereochemistry, conformational analysis. acs.org | Soluble sample, often requires 2D techniques (e.g., NOESY). |
| Vibrational Circular Dichroism (VCD) | Absolute stereochemistry in solution. nih.gov | Requires comparison with computational models. |
Derivatization Strategies for 1 Piperidin 3 Yl Azepane and Analog Generation
Functionalization at the Azepane Nitrogen (N1)
The nitrogen atom of the azepane ring (N1) can be selectively functionalized under various reaction conditions. The choice of reagents and reaction parameters can direct the modification to this specific site, leading to a range of derivatives.
Amide bond formation is a fundamental transformation in medicinal chemistry. The azepane nitrogen of 1-(Piperidin-3-yl)azepane can react with a variety of acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents, to yield the corresponding amides. The use of coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in the presence of a base such as 4-(Dimethylamino)pyridine (DMAP) facilitates the reaction between a carboxylic acid and the azepane nitrogen.
For instance, the reaction of this compound with a substituted thiophene-3-carbonyl chloride could yield a derivative analogous to the structure of 1-(5-{[4-(azepane-1-carbonyl)piperidin-1-yl]sulfonyl}thiophene-3-carbonyl)azepane, where the azepane nitrogen is acylated. The general reaction scheme involves the nucleophilic attack of the azepane nitrogen on the electrophilic carbonyl carbon of the acylating agent.
Table 1: Examples of Amide Formation at the Azepane Nitrogen
| Acylating Agent | Product | Reference |
|---|---|---|
| Thiophene-3-carbonyl chloride | {5-[4-(azepane-1-carbonyl)piperidine-1-sulfonyl]thiophen-3-yl}(azepan-1-yl)methanone | |
| Chromone-2-carboxylic acid | (4-Oxo-4H-chromen-2-yl)(azepan-1-yl)methanone | Inferred from |
N-alkylation of the azepane nitrogen introduces alkyl substituents, which can significantly alter the physicochemical properties of the parent molecule. Alkylation can be achieved using alkyl halides or through reductive amination. Direct alkylation with alkyl halides, such as butyl bromide or hexyl bromide, in the presence of a base like potassium carbonate, can lead to the formation of N-alkylated products. The reactivity of the alkyl halide and the reaction conditions can be tuned to favor mono-alkylation at the azepane nitrogen.
Novel biphenyloxy-alkyl derivatives of azepane have been synthesized, demonstrating the feasibility of introducing larger, more complex alkyl groups at the nitrogen atom.
Table 2: Examples of Alkylation Reactions at the Azepane Nitrogen
| Alkylating Agent | Product | Reference |
|---|---|---|
| 1-Bromohexane | 1-Hexyl-1-(piperidin-3-yl)azepane | Inferred from |
| 1-(5-bromopentyloxy)-4-phenylbenzene | 1-[5-(4-Phenylphenoxy)pentyl]-1-(piperidin-3-yl)azepane | Inferred from |
The reaction of the azepane nitrogen with sulfonyl chlorides results in the formation of stable sulfonamide derivatives. This functionalization is widely used in drug discovery to introduce groups that can act as hydrogen bond donors and acceptors. The synthesis of azepane sulfonamides has been reported as potent inhibitors of various enzymes. For example, reacting this compound with a substituted sulfonyl chloride in the presence of a suitable base would yield the corresponding N-sulfonylated azepane derivative.
Complex molecules such as 1-(5-{[4-(azepane-1-carbonyl)piperidin-1-yl]sulfonyl}thiophene-3-carbonyl)azepane showcase the incorporation of a sulfonyl group on a piperidine (B6355638) ring, which is analogous to the potential sulfonylation at the azepane nitrogen. Another example is 1-{[3-(4-ethylpiperazine-1-carbonyl)piperidin-1-yl]sulfonyl}azepane, where the azepane nitrogen is part of a sulfonamide linkage, although in this specific molecule, the azepane is the sulfonamide-forming amine.
Table 3: Examples of Sulfonylation Reactions at the Azepane Nitrogen
| Sulfonylating Agent | Product | Reference |
|---|---|---|
| Thiophene-2-sulfonyl chloride | 1-(Piperidin-3-yl)-1-(thiophen-2-ylsulfonyl)azepane | Inferred from |
| Benzenesulfonyl chloride | 1-(Benzenesulfonyl)-1-(piperidin-3-yl)azepane | Inferred from |
Functionalization at the Piperidine Nitrogen
The secondary amine of the piperidine ring also offers a site for various chemical modifications, leading to another class of derivatives of this compound.
Similar to the azepane nitrogen, the piperidine nitrogen can undergo acylation to form amides. The synthesis of piperidine amides of chromone-2-carboxylic acid has been demonstrated using EDC.HCl and DMAP as coupling agents. This methodology can be applied to this compound to selectively acylate the piperidine nitrogen, provided the azepane nitrogen is appropriately protected or its reactivity is sterically hindered.
Urea (B33335) derivatives can be synthesized by reacting the piperidine nitrogen with isocyanates or by using phosgene (B1210022) equivalents like carbonyldiimidazole (CDI) followed by the addition of an amine. The synthesis of benzothiophene (B83047) piperidine urea inhibitors of fatty acid amide hydrolase highlights the importance of this functional group in medicinal chemistry.
Table 4: Examples of Amide and Urea Formation at the Piperidine Nitrogen
| Reagent(s) | Product Type | Product Example | Reference |
|---|---|---|---|
| Chromone-2-carboxylic acid, EDC.HCl, DMAP | Amide | 1-(Azepan-3-yl)-N-(4-oxo-4H-chromene-2-carbonyl)piperidine | Inferred from |
| Phenyl isocyanate | Urea | 1-(Azepan-3-yl)-N-phenylpiperidine-1-carboxamide | Inferred from |
Alkylation of the piperidine nitrogen can be achieved using various alkylating agents. A modified Finkelstein reaction has been employed for the N-alkylation of piperidine-containing carboxamides, where a chloroalkyl group is converted in situ to a more reactive iodoalkyl group. This strategy could be adapted for the selective alkylation of the piperidine nitrogen in this compound.
Reductive alkylation provides a versatile method for introducing a wide range of substituents. This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced by a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to the corresponding alkylated amine. This method is highly efficient for the synthesis of substituted piperidines and can be applied to functionalize the piperidine moiety of this compound.
Table 5: Examples of Alkylation and Reductive Alkylation at the Piperidine Nitrogen
| Method | Reagent(s) | Product Example | Reference |
|---|---|---|---|
| Alkylation | 1-(3-Chloropropyl)piperidine, KI, K2CO3, TBAB | 1-(Azepan-3-yl)-1'-(3-(piperidin-1-yl)propyl)piperidine | Inferred from |
| Reductive Alkylation | Benzaldehyde, NaBH(OAc)3 | 1-(Azepan-3-yl)-1'-benzylpiperidine | Inferred from |
Substituent Introduction on the Azepane Ring
Functionalization of the seven-membered azepane ring presents unique synthetic challenges due to its conformational flexibility. However, various strategies have been developed to introduce substituents, which can be broadly categorized into direct C-H functionalization and the use of pre-functionalized azepane building blocks.
Direct C-H functionalization is an atom-economical and efficient method for modifying existing molecular scaffolds. In the context of saturated heterocycles like azepane, these reactions often proceed via radical or transition-metal-catalyzed pathways. Late-stage functionalization (LSF) through these methods is particularly valuable as it allows for the diversification of complex molecules in the final steps of a synthetic sequence scispace.comwikipedia.org.
Photoredox catalysis has emerged as a powerful tool for the C-H functionalization of saturated aza-heterocycles. For instance, an organic photoredox-catalyzed, copper-mediated dehydrogenation of N-carbamoyl-protected azepane can generate an enecarbamate intermediate. This intermediate can then undergo a subsequent photoredox-catalyzed hydrofunctionalization to introduce substituents at the β-position of the azepane ring.
Transition metal catalysis, particularly with rhodium, has been employed for the site-selective C-H functionalization of piperidines, and similar principles can be extended to azepanes. The regioselectivity of these reactions can often be controlled by the choice of catalyst and the directing group on the nitrogen atom.
A more traditional and often more predictable approach to introducing diversity on the azepane ring involves the synthesis of pre-functionalized azepane derivatives that are then coupled to the piperidine moiety. A variety of synthetic methods have been developed to access substituted azepanes.
One common strategy is ring expansion of smaller, more readily available cyclic precursors. For example, diastereomerically pure azepane derivatives can be prepared with high stereoselectivity and regioselectivity through the ring expansion of piperidines rsc.org. Another approach involves the dearomative ring expansion of nitroarenes, which provides a route to complex and polysubstituted azepanes in a few synthetic steps rwth-aachen.de.
Furthermore, specific substitution patterns can be achieved through multi-step synthetic sequences. For instance, 3,4-disubstituted piperidines, which could serve as precursors to azepane ring expansion, can be synthesized via carbonyl ene and Prins cyclizations, with the diastereoselectivity being controlled by the choice of a Lewis or Brønsted acid catalyst acs.orgacs.orgcardiff.ac.uk. The synthesis of 3,5-disubstituted piperidines has also been achieved through chemoenzymatic methods, offering access to various stereoisomers acs.orgnih.gov.
The following table summarizes some of the synthetic strategies for obtaining pre-functionalized azepanes:
| Substitution Pattern | Synthetic Strategy | Key Features |
| Polysubstituted | Dearomative ring expansion of nitroarenes | Access to complex substitution patterns. |
| Stereochemically defined | Ring expansion of piperidines | High stereoselectivity and regioselectivity. rsc.org |
| 3,4-Disubstituted | Carbonyl ene and Prins cyclizations of acyclic precursors | Diastereoselective access to cis and trans isomers. acs.orgacs.orgcardiff.ac.uk |
| 3,5-Disubstituted | Chemoenzymatic dynamic kinetic resolution | Access to various stereoisomers. acs.orgnih.gov |
Substituent Introduction on the Piperidine Ring
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, and numerous methods for its functionalization have been developed. For a 3-substituted piperidine core like that in this compound, further substitution can be introduced at the C2, C4, C5, and C6 positions.
The functionalization of a pre-existing piperidine ring can be challenging due to the similar reactivity of the multiple C-H bonds. However, advances in catalysis and synthetic methodology have enabled more selective modifications.
C2-Functionalization: The position alpha to the nitrogen is electronically activated, making it a favorable site for functionalization. Rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes have been shown to selectively functionalize the C2 position of N-protected piperidines nih.gov. The choice of the nitrogen protecting group and the rhodium catalyst can influence the site-selectivity.
C4-Functionalization: The C4 position is sterically more accessible but electronically less activated than the C2 position. Selective C4-functionalization can be achieved by sterically blocking the C2 positions or by using directing groups that favor reaction at the C4 position nih.gov. Palladium-catalyzed C(sp3)-H arylation at the C4 position of piperidines has been achieved using specific directing groups acs.org.
C3-Functionalization (for disubstitution): For the introduction of a second substituent at the C3 position, indirect methods are often employed. One such strategy involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by a reductive ring-opening of the cyclopropane (B1198618) intermediate, leading to 3-substituted piperidines nih.gov.
General Strategies for Disubstituted Piperidines: A variety of methods exist for the synthesis of disubstituted piperidines, which could then be N-alkenylated with an azepane moiety. These include:
2,3-Disubstituted piperidines: A one-pot oxidative decarboxylation-β-iodination of amino acids can provide access to 2,3-disubstituted piperidines with a trans relationship between the substituents acs.org.
3,4-Disubstituted piperidines: As mentioned earlier, carbonyl ene and Prins cyclizations are effective for the diastereoselective synthesis of both cis and trans 3,4-disubstituted piperidines acs.orgacs.orgcardiff.ac.uk.
3,5-Disubstituted piperidines: Chemoenzymatic approaches and intramolecular hydroamination of 1-(3-aminopropyl)vinylarenes have been used to synthesize 3,5-disubstituted piperidines with high diastereomeric excess acs.orgnih.govorganic-chemistry.org.
The following table provides an overview of functionalization strategies for the piperidine ring:
| Position(s) | Method | Key Features |
| C2 | Rhodium-catalyzed C-H insertion | Electronically favored position. nih.gov |
| C4 | Palladium-catalyzed C-H arylation with directing groups | Overcomes electronic preference for C2. acs.org |
| 2,3-Disubstituted | Oxidative decarboxylation-β-iodination of amino acids | Stereoselective formation of trans-isomers. acs.org |
| 3,4-Disubstituted | Carbonyl ene and Prins cyclizations | Diastereoselective synthesis of cis and trans isomers. acs.orgacs.orgcardiff.ac.uk |
| 3,5-Disubstituted | Chemoenzymatic methods, intramolecular hydroamination | High diastereoselectivity. acs.orgnih.govorganic-chemistry.org |
Bioisosterism is a strategy in drug design where a functional group or a substructure is replaced by another with similar physical or chemical properties to enhance the desired biological or physical properties of a compound without making significant changes in the chemical structure nih.gov. The piperidine ring, being a common motif in pharmaceuticals, is a frequent target for bioisosteric replacement to modulate properties like metabolic stability, lipophilicity, and basicity cambridgemedchemconsulting.com.
Several bioisosteres for the piperidine ring have been explored. Spirocyclic systems are particularly attractive as they maintain a three-dimensional structure while altering the vectors for substituent placement.
Azaspiro[3.3]heptanes: These spirocyclic amines have emerged as valuable piperidine bioisosteres. Both 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane have been synthesized and validated as mimics of piperidine in bioactive compounds researchgate.netenamine.net. They can offer improved metabolic stability and modified lipophilicity compared to the parent piperidine enamine.net.
The following table compares piperidine with some of its bioisosteres:
| Scaffold | Key Features | Potential Advantages |
| Piperidine | Common, well-understood chemistry. | Established synthetic routes. |
| 1-Azaspiro[3.3]heptane | Spirocyclic, maintains 3D structure. | Improved metabolic stability, altered lipophilicity. researchgate.netenamine.net |
| 2-Azaspiro[3.3]heptane | Isomeric spirocyclic system. | Can provide different exit vectors for substituents, improved properties. researchgate.net |
Scaffold Hopping and Ring Expansion/Contraction Strategies
Scaffold hopping is a computational or experimental strategy to identify structurally novel compounds that retain the biological activity of a known parent compound nih.govbhsai.org. This approach can lead to new intellectual property and improved drug-like properties.
For this compound, scaffold hopping could involve replacing the entire bicyclic core with a different heterocyclic system that maintains the key pharmacophoric features. For example, fused piperidine-type scaffolds could be explored as alternatives.
Ring expansion and contraction strategies offer a direct way to modify the core structure.
Ring Expansion: Diastereomerically pure azepane derivatives can be synthesized via the ring expansion of piperidines, offering a direct route to modify the azepane ring size or introduce substituents in a stereocontrolled manner rsc.org. Furthermore, palladium-catalyzed two-carbon ring expansion of 2-vinyl piperidines can lead to azocane (B75157) (eight-membered ring) derivatives chemrxiv.org. Base-promoted ring expansion of 3-aminoquinoline-2,4-diones can lead to 1,4-benzodiazepine-2,5-diones, representing a significant scaffold hop researchgate.net.
Ring Contraction: While less common for generating diversity from an azepane starting point, ring contraction methodologies could in principle be applied to create piperidine or pyrrolidine (B122466) analogs from a suitable azepane precursor.
These strategies provide a powerful toolkit for the medicinal chemist to systematically explore the chemical space around the this compound scaffold, leading to the discovery of new analogs with potentially superior properties.
Combinatorial Chemistry and Parallel Synthesis for Library Generation
Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of large and focused libraries of compounds. lu.se These approaches are particularly well-suited for the derivatization of scaffolds like this compound, where diversification at multiple points is possible. By employing these high-throughput synthesis techniques, a systematic exploration of the chemical space around the core scaffold can be achieved efficiently.
The general strategy for building a library based on this compound would involve the parallel reaction of the core scaffold with a diverse set of building blocks. Given that both nitrogen atoms in the parent molecule are secondary amines, they represent key points for diversification. Common chemical transformations amenable to parallel synthesis that can be employed for the derivatization of these secondary amines include:
Reductive Amination: This reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine. nih.govwikipedia.org This method is highly versatile and allows for the introduction of a wide array of substituents.
Acylation/Amide Bond Formation: The secondary amines can be acylated using a variety of carboxylic acids, acid chlorides, or activated esters to form the corresponding amides. This is a robust and widely used reaction in combinatorial chemistry.
Sulfonylation: Reaction with a diverse set of sulfonyl chlorides can introduce a range of sulfonyl moieties, leading to the formation of sulfonamides. cbijournal.com
N-Arylation and N-Alkylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents on the nitrogen atoms. Additionally, standard alkylation reactions with various alkyl halides can introduce further diversity.
A hypothetical parallel synthesis approach to generate a library of this compound derivatives is outlined below. This strategy focuses on the derivatization of the piperidine nitrogen, the azepane nitrogen, or both.
Hypothetical Library Generation via Parallel Synthesis
A 96-well plate format could be utilized for the efficient synthesis of a focused library. The core scaffold, this compound, would be dispensed into each well. Subsequently, a diverse set of building blocks would be added to individual wells to achieve specific chemical transformations.
Table 1: Illustrative Library of this compound Derivatives via Reductive Amination
This table illustrates a hypothetical subset of a library generated by the reductive amination of the piperidine nitrogen of this compound with various aldehydes.
| Compound ID | R1-CHO (Aldehyde) | Resulting R1 Substituent on Piperidine-N |
| L1-RA-001 | Formaldehyde | Methyl |
| L1-RA-002 | Acetaldehyde | Ethyl |
| L1-RA-003 | Benzaldehyde | Benzyl |
| L1-RA-004 | 4-Chlorobenzaldehyde | 4-Chlorobenzyl |
| L1-RA-005 | 2-Pyridinecarboxaldehyde | Pyridin-2-ylmethyl |
| L1-RA-006 | Cyclohexanecarboxaldehyde | Cyclohexylmethyl |
Table 2: Illustrative Library of this compound Derivatives via Amide Coupling
This table presents a hypothetical subset of a library generated by the acylation of the azepane nitrogen of this compound with various carboxylic acids.
| Compound ID | R2-COOH (Carboxylic Acid) | Resulting R2-C(O)- Substituent on Azepane-N |
| L2-AC-001 | Acetic acid | Acetyl |
| L2-AC-002 | Propionic acid | Propanoyl |
| L2-AC-003 | Benzoic acid | Benzoyl |
| L2-AC-004 | 4-Methoxybenzoic acid | 4-Methoxybenzoyl |
| L2-AC-005 | Thiophene-2-carboxylic acid | Thiophene-2-carbonyl |
| L2-AC-006 | Cyclopentanecarboxylic acid | Cyclopentanecarbonyl |
Table 3: Illustrative Library of this compound Derivatives via Sulfonylation
This table showcases a hypothetical subset of a library generated by the sulfonylation of the piperidine nitrogen of this compound with various sulfonyl chlorides.
| Compound ID | R3-SO2Cl (Sulfonyl Chloride) | Resulting R3-SO2- Substituent on Piperidine-N |
| L3-SF-001 | Methanesulfonyl chloride | Methanesulfonyl |
| L3-SF-002 | Benzenesulfonyl chloride | Benzenesulfonyl |
| L3-SF-003 | p-Toluenesulfonyl chloride | p-Toluenesulfonyl |
| L3-SF-004 | 4-Fluorobenzenesulfonyl chloride | 4-Fluorobenzenesulfonyl |
| L3-SF-005 | Thiophene-2-sulfonyl chloride | Thiophene-2-sulfonyl |
| L3-SF-006 | N,N-Dimethylsulfamoyl chloride | N,N-Dimethylsulfamoyl |
By systematically combining these and other synthetic methodologies with a diverse array of building blocks, large and structurally rich libraries of this compound analogs can be generated. The resulting compounds can then be purified using high-throughput purification techniques and subsequently screened for their biological properties, facilitating the identification of novel compounds with potential therapeutic applications.
Computational and Theoretical Investigations of 1 Piperidin 3 Yl Azepane and Its Analogs
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods such as Density Functional Theory (DFT) are employed to investigate the electronic structure of 1-(Piperidin-3-yl)azepane. researchgate.netpageplace.de These calculations can elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential, which are crucial for predicting chemical reactivity and intermolecular interactions.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. Furthermore, the molecular electrostatic potential (MEP) map can identify electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack and potential hydrogen bonding interactions. researchgate.net
Table 1: Example Quantum Chemical Parameters for this compound Note: These are representative values for illustrative purposes.
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 1.8 D | Measures overall polarity of the molecule |
| Mulliken Atomic Charges | N(piperidine): -0.45, N(azepane): -0.52 | Predicts sites for electrostatic interactions |
Molecular Docking Simulations for Ligand-Receptor Interactions (Conceptual Framework)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This method is instrumental in identifying potential biological targets for this compound and understanding the structural basis of its activity. The conceptual framework involves several key steps:
Preparation of Structures: High-resolution 3D structures of both the ligand (this compound) and the target receptor are required. The ligand's structure is energy-minimized to obtain a stable conformation.
Defining the Binding Site: The active site or binding pocket of the receptor is identified, often based on the location of a known co-crystallized ligand or through pocket prediction algorithms.
Docking Algorithm: A scoring function is used by the docking software to systematically explore various conformations and orientations of the ligand within the binding site, calculating the binding affinity for each pose.
Analysis of Results: The resulting poses are ranked based on their predicted binding energy. The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. For instance, derivatives of piperidine (B6355638) and azepane have been evaluated for their binding properties at targets like the human histamine (B1213489) H3 receptor. nih.gov
Molecular Dynamics Simulations for Conformational Sampling
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. researchgate.netmdpi.com For this compound, MD simulations can be used to study its conformational flexibility in solution or the stability of its complex with a biological target.
By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of the molecule, revealing its dynamic behavior. This allows for extensive conformational sampling, identifying the most populated and energetically favorable conformations. When applied to a ligand-receptor complex, MD simulations can assess the stability of the binding pose predicted by docking, monitor the persistence of key interactions, and calculate the binding free energy with higher accuracy.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Framework)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. japsonline.commdpi.commdpi.comacs.org The underlying principle is that the structural or physicochemical properties of a molecule determine its activity. nih.gov
A theoretical QSAR study for analogs of this compound would involve these steps:
Data Set Preparation: A series of analogs would be designed, and their biological activity against a specific target would be determined experimentally.
Descriptor Calculation: A wide range of molecular descriptors (physicochemical, electronic, topological, etc.) would be calculated for each analog.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the observed biological activity. mdpi.commdpi.com
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external test sets of compounds.
A validated QSAR model can then be used to predict the activity of new, unsynthesized analogs of this compound, guiding the design of more potent compounds. nih.gov
Table 2: Examples of Descriptors Used in QSAR Modeling
| Descriptor Class | Example Descriptors | Information Provided |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution, reactivity |
| Steric | Molecular volume, Surface area | Size and shape of the molecule |
| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity, membrane permeability |
| Topological | Connectivity indices, Wiener index | Atomic arrangement and branching |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for specific interactions |
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a powerful tool in ligand-based drug design, particularly when the 3D structure of the biological target is unknown. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) that a molecule must possess to be active at a specific receptor. mdpi.com
For this compound and its analogs, a pharmacophore model could be generated by superimposing the low-energy conformations of several active compounds and identifying the common chemical features. nih.govugm.ac.id This model serves as a 3D query to screen large chemical databases for novel, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. This approach facilitates the discovery of new chemical scaffolds for lead optimization. ugm.ac.id
ADME-Tox Prediction Using Computational Methods (Excluding Clinical Outcomes)
In the early stages of drug discovery, it is crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of a compound. technologynetworks.com In silico models provide a rapid and cost-effective way to predict these properties, helping to identify candidates with favorable pharmacokinetic profiles and low toxicity risks. mdpi.comnih.govdoaj.org
Various computational tools can predict a range of ADME-Tox parameters for this compound based solely on its molecular structure. japsonline.comisca.me These predictions can flag potential liabilities, such as poor absorption, low blood-brain barrier penetration, or potential for hepatotoxicity, allowing for structural modifications to be made early in the design process. researchgate.netresearchgate.net
Table 3: Example of In Silico Predicted ADME-Tox Properties for this compound Note: These are representative values from general predictive models and are for illustrative purposes only.
| Property | Predicted Value/Classification | Implication |
|---|---|---|
| Aqueous Solubility (LogS) | -2.5 | Moderate solubility |
| Blood-Brain Barrier (BBB) Permeability | High | Likely to cross the BBB |
| Human Intestinal Absorption (HIA) | >90% | Good oral absorption predicted |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this enzyme |
| Hepatotoxicity | Low probability | Low predicted risk of liver toxicity |
| Mutagenicity (Ames test) | Negative | Not predicted to be mutagenic |
Conformational Analysis and Energy Landscapes of the Bicyclic System
The 3D structure and flexibility of this compound are critical to its ability to interact with biological targets. The molecule consists of two saturated rings, a piperidine and an azepane, connected by a single bond, allowing for considerable conformational freedom. The piperidine ring typically adopts chair conformations, while the larger and more flexible azepane ring can exist in several low-energy conformations, such as chair and boat forms.
Computational methods can be used to perform a systematic conformational search to identify all possible low-energy structures. westernsydney.edu.au By calculating the relative energies of these conformers, an energy landscape or potential energy surface can be constructed. This landscape reveals the most stable (lowest energy) conformations and the energy barriers between them. Understanding the preferred conformations is essential for designing analogs and for interpreting the results of molecular docking and pharmacophore modeling studies. rsc.org
Pre Clinical Biological Evaluation Methodologies for 1 Piperidin 3 Yl Azepane Derivatives
In Vitro Receptor Binding Assays (Conceptual Framework)
In vitro receptor binding assays are fundamental in early-stage drug discovery to determine the affinity of a compound for a specific biological target. These assays quantify the strength of the interaction between a ligand (the test compound) and a receptor. The most common format is a competitive binding assay, where the test compound competes with a radiolabeled ligand, known to bind to the target receptor with high affinity.
The conceptual framework involves incubating the test compound across a range of concentrations with a preparation of the target receptor and a fixed concentration of the radioligand. The receptor source can be tissue homogenates (e.g., from rat brain or liver) or cell membranes from cell lines engineered to express the target receptor (e.g., HEK293 cells). nih.govnih.govmdpi.com After reaching equilibrium, the bound and free radioligand are separated, and the amount of bound radioactivity is measured. A lower amount of bound radioactivity indicates a higher affinity of the test compound for the receptor. mdpi.com
The data are then used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, known as the IC50 value. This value can be converted to an inhibition constant (Ki), which represents the affinity of the compound for the receptor. For instance, studies on various piperidine (B6355638) and azepane derivatives have successfully used radioligand binding assays to determine their affinity for targets like the histamine (B1213489) H3 receptor and sigma receptors (S1R and S2R). nih.govnih.gov In such studies, ³H-pentazocine has been used as the radioligand for S1R assays. nih.gov The results from these assays are crucial for establishing structure-activity relationships (SAR) and selecting compounds with high affinity and selectivity for the desired target.
Table 1: Illustrative Data from a Competitive Receptor Binding Assay for 1-(Piperidin-3-yl)azepane Derivatives
| Compound | Target Receptor | Radioligand | Ki (nM) |
| Derivative A | Sigma-1 (S1R) | ³H-Pentazocine | 3.2 |
| Derivative B | Sigma-1 (S1R) | ³H-Pentazocine | 8.9 |
| Derivative C | Histamine H3 | (Not Specified) | 18 |
| Derivative D | Histamine H3 | (Not Specified) | 34 |
| Haloperidol (Reference) | Sigma-1 (S1R) | ³H-Pentazocine | 2.6 |
Note: Data are conceptual and derived from findings on similar piperidine/azepane structures to illustrate assay output. nih.govnih.gov
In Vitro Enzyme Inhibition Assays (Conceptual Framework)
For this compound derivatives designed to modulate the activity of an enzyme, in vitro inhibition assays are performed to quantify their potency. These assays measure the ability of a compound to reduce the rate of a reaction catalyzed by a specific enzyme. The general principle involves incubating the enzyme with its substrate in the presence and absence of the test compound. The formation of the product or the depletion of the substrate is monitored over time, typically using spectrophotometric or fluorometric methods.
The inhibitory activity is expressed as the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. This value is a key indicator of the compound's potency. For example, various piperidine and pyrrolidine (B122466) derivatives have been evaluated for their inhibitory potential against enzymes like pancreatic lipase and cholinesterases (acetylcholinesterase and butyrylcholinesterase). nih.govmdpi.com In these studies, researchers determined IC50 values to compare the potency of different derivatives and identify promising candidates for further development. nih.govmdpi.com The selection of the assay conditions, such as substrate concentration and incubation time, is critical for obtaining reliable and reproducible results.
Table 2: Representative Data from In Vitro Enzyme Inhibition Assays
| Compound | Target Enzyme | IC50 (µM) |
| Derivative E | Acetylcholinesterase (AChE) | 19.44 |
| Derivative F | Acetylcholinesterase (AChE) | 36.05 |
| Derivative G | Butyrylcholinesterase (BuChE) | 21.57 |
| Derivative H | Butyrylcholinesterase (BuChE) | 39.55 |
| Galantamine (Reference) | Acetylcholinesterase (AChE) | 19.34 |
Note: Data are conceptual and based on findings for piperidine hybrids to illustrate the output of enzyme inhibition assays. nih.gov
Cell-Based Functional Assays (Conceptual Framework)
While binding assays confirm that a compound interacts with its target, cell-based functional assays are necessary to determine the biological consequence of this interaction. These assays measure the physiological response of a cell after treatment with the compound, thereby classifying it as an agonist (which activates the receptor), an antagonist (which blocks the receptor), or an inverse agonist.
The design of a functional assay depends on the signaling pathway of the target receptor. For G-protein coupled receptors (GPCRs), a common target class, assays often measure changes in the concentration of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca2+). For example, derivatives of piperidine and azepane acting on the histamine H3 receptor have been classified as antagonists using a cAMP accumulation assay. nih.gov In this type of assay, cells expressing the receptor are stimulated with a known agonist to induce a response (e.g., inhibition of cAMP production), and the ability of the test compound (the antagonist) to reverse this effect is measured. The results are typically reported as an IC50 (for antagonists) or EC50 (for agonists) value, which represents the concentration of the compound that produces 50% of its maximal effect.
Target Engagement Studies (Conceptual Framework)
Target engagement studies are designed to confirm that a drug candidate interacts with its intended molecular target within a complex biological system, such as a living cell or a whole organism. nih.gov Establishing target engagement is a crucial step to ensure that the observed biological effects of a compound are due to its interaction with the desired target. Modulating target engagement through various strategies can be vital for building well-defined criteria for molecular design in the discovery phase. nih.gov
Conceptually, these studies can employ various techniques. One common approach is the Cellular Thermal Shift Assay (CETSA), which is based on the principle that a protein's thermal stability increases when a ligand is bound to it. Cells are treated with the test compound, heated to different temperatures, and the amount of soluble (non-denatured) target protein is quantified, often by Western blot. A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding. Other methods include photoaffinity labeling, where a photoreactive version of the compound is used to covalently label the target protein, and activity-based protein profiling (ABPP), which uses chemical probes to assess the activity of entire enzyme families.
In Vitro ADME Properties Assessment (Excluding Clinical Correlates)
In vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for selecting drug candidates with favorable pharmacokinetic profiles. vectorb2b.com These assays help to identify potential liabilities, such as poor absorption or high metabolic turnover, early in the discovery process. uniroma1.it
Assessing a compound's permeability across biological membranes is crucial for predicting its oral absorption. The Caco-2 cell monolayer assay is a widely used in vitro model for this purpose. nih.gov Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semipermeable filter, differentiate into a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier. nih.govnih.gov
In this assay, the test compound is added to either the apical (AP) or basolateral (BL) side of the monolayer. The rate at which the compound appears on the opposite side is measured over time, typically using LC-MS/MS. nih.gov This rate is used to calculate an apparent permeability coefficient (Papp).
Papp (A-B): Permeability from the apical to the basolateral side, predicting absorption.
Papp (B-A): Permeability from the basolateral to the apical side.
The efflux ratio (ER), calculated as Papp (B-A) / Papp (A-B), can indicate whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2 suggests active efflux. pharmjournal.ru Compounds are generally classified as having low (Papp < 1 x 10⁻⁶ cm/s), medium (Papp = 1-10 x 10⁻⁶ cm/s), or high (Papp > 10 x 10⁻⁶ cm/s) permeability. pharmjournal.ru
An alternative, non-cell-based method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which measures permeability across an artificial lipid membrane. It is a higher-throughput method but only accounts for passive diffusion.
Table 3: Illustrative Data from a Caco-2 Permeability Assay
| Compound | Papp (A-B) (10-6 cm/s) | Papp (B-A) (10-6 cm/s) | Efflux Ratio | Permeability Classification |
| Derivative I | 15.2 | 16.1 | 1.1 | High |
| Derivative J | 0.8 | 3.5 | 4.4 | Low (P-gp Substrate) |
| Propranolol (High Perm.) | 25.0 | 23.5 | 0.9 | High |
| Ranitidine (Low Perm.) | 0.2 | 0.3 | 1.5 | Low |
Note: Table is conceptual, based on typical Caco-2 assay outputs, to illustrate data presentation. pharmjournal.ru
The extent to which a compound binds to plasma proteins, primarily albumin, significantly influences its pharmacokinetic and pharmacodynamic properties. Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared from the body. nih.gov Therefore, determining the percentage of plasma protein binding (PPB) is a standard in vitro ADME assay.
Common methods for measuring PPB include equilibrium dialysis, ultrafiltration, and ultracentrifugation. In equilibrium dialysis, a semipermeable membrane separates a plasma sample containing the test compound from a buffer solution. At equilibrium, the concentration of the free compound is the same on both sides, allowing for the calculation of the bound and unbound fractions. For a chiral bicyclic azepane derivative, in vitro ADME testing showed an acceptable human plasma protein binding of 49% at a concentration of 1 μM. nih.gov High PPB (>99%) can sometimes be a liability, particularly for compounds with a low volume of distribution. nih.gov
Table 4: Representative Data from a Plasma Protein Binding Assay
| Compound | Assay Method | Plasma Species | % Bound |
| Derivative K | Equilibrium Dialysis | Human | 92.5 |
| Derivative L | Equilibrium Dialysis | Human | 49.0 |
| Derivative M | Ultrafiltration | Rat | 88.1 |
| Warfarin (High Binding) | Equilibrium Dialysis | Human | 99.5 |
Note: Data are conceptual and include a literature value for an azepane derivative to illustrate typical results. nih.gov
Microsomal Stability (Excluding Clinical Implications)
The metabolic stability of a compound is a primary determinant of its pharmacokinetic profile. In vitro microsomal stability assays are a fundamental tool in early drug discovery to predict the in vivo metabolic clearance of a compound. These assays evaluate the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes, located in the endoplasmic reticulum of hepatocytes. Liver microsomes, which are vesicles of the endoplasmic reticulum, are utilized as a source of these enzymes.
The experimental procedure typically involves the incubation of the test compound, such as a this compound derivative, with liver microsomes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. The concentration of the parent compound is monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). From the rate of disappearance of the compound, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. A shorter half-life and higher intrinsic clearance suggest that the compound is rapidly metabolized.
While specific microsomal stability data for this compound is not publicly available, research on structurally related compounds containing both piperidine and azepane moieties provides valuable insights into the metabolic liabilities of this scaffold. For instance, a study on biphenyloxy-alkyl-piperidine and azepane derivatives investigated their metabolic stability in human and rat liver microsomes nih.gov. The results highlighted that the biphenyl ring was susceptible to hydroxylation nih.gov.
To illustrate the type of data generated from such studies, the following table presents hypothetical microsomal stability data for a series of this compound derivatives, based on findings for analogous compounds.
| Compound | Derivative | Human Liver Microsomes t½ (min) | Rat Liver Microsomes t½ (min) | Human Intrinsic Clearance (µL/min/mg protein) | Rat Intrinsic Clearance (µL/min/mg protein) |
| 1 | Unsubstituted | 45 | 30 | 15.4 | 23.1 |
| 2 | 4-fluoro-phenyl | 65 | 50 | 10.7 | 13.9 |
| 3 | 4-methoxy-phenyl | 25 | 18 | 27.7 | 38.5 |
| 4 | 2-pyridyl | 55 | 42 | 12.6 | 16.5 |
This is a hypothetical data table created for illustrative purposes based on general trends observed for similar compounds.
These data are crucial for medicinal chemists to understand structure-metabolism relationships. For example, the introduction of a fluorine atom at the 4-position of a phenyl ring might block a site of metabolism, leading to increased metabolic stability, as hypothetically shown for Compound 2. Conversely, an electron-donating group like a methoxy group (Compound 3) could enhance metabolism. This information guides the design of new analogs with improved metabolic stability.
Another study on N-piperidinyl etonitazene, a synthetic opioid, also highlights the utility of in vitro metabolism studies using human liver microsomes to identify metabolic pathways. The primary transformations observed were O-deethylation and hydroxylation nih.gov.
High-Throughput Screening (HTS) Methodologies for Analog Libraries
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds to identify "hits"—molecules that exhibit a desired biological activity. For a library of this compound derivatives, HTS would be employed to efficiently screen for compounds that interact with a specific biological target.
The process begins with the design and synthesis of a diverse library of this compound analogs. These libraries are often created using combinatorial chemistry techniques to generate a wide range of structural variations. The quality and diversity of the compound library are critical for the success of an HTS campaign. Libraries are typically designed to have drug-like properties, often adhering to guidelines such as Lipinski's Rule of Five, and are purified to ensure high quality ku.edu.
Once the library is prepared, a robust and miniaturized assay is developed and validated for the biological target of interest. These assays can be biochemical (e.g., enzyme inhibition, receptor binding) or cell-based (e.g., reporter gene activation, cell viability). The choice of assay depends on the target and the desired therapeutic effect. For example, if the target is a G-protein coupled receptor (GPCR), a common assay might measure changes in intracellular cyclic AMP (cAMP) levels.
The HTS process is highly automated, utilizing robotic systems for liquid handling, plate management, and signal detection. Compounds from the library are typically screened at a single concentration in a high-density format (e.g., 384- or 1536-well plates). The output of the primary screen is a large dataset that is analyzed to identify initial hits.
A hypothetical HTS workflow for a library of this compound derivatives targeting a specific enzyme is outlined below:
| Step | Description | Key Considerations |
| 1. Assay Development | Develop a sensitive and robust biochemical assay to measure the activity of the target enzyme. This could be a fluorescence-based or luminescence-based assay. | Assay should be stable, reproducible, and have a good signal-to-noise ratio. |
| 2. Library Preparation | A diverse library of this compound derivatives is synthesized and plated in a 384-well format. | Compounds should be of high purity and dissolved in a suitable solvent like DMSO. |
| 3. Primary Screen | The compound library is screened at a single concentration (e.g., 10 µM) against the target enzyme using an automated HTS platform. | Positive and negative controls are included on each plate to monitor assay performance. |
| 4. Data Analysis | Raw data from the HTS run is analyzed to identify compounds that show significant inhibition of the enzyme. | A predefined "hit" threshold is used (e.g., >50% inhibition). |
| 5. Hit Confirmation | "Hits" from the primary screen are re-tested in the same assay to confirm their activity and rule out false positives. | |
| 6. Dose-Response | Confirmed hits are then tested at multiple concentrations to determine their potency (e.g., IC50 value). |
Following the identification and confirmation of hits, further studies are conducted to understand their mechanism of action, selectivity, and structure-activity relationships (SAR). This iterative process of screening and chemical optimization is essential for advancing promising lead compounds into further preclinical development. While specific HTS data for this compound derivatives is not available in the public domain, the general principles and methodologies described are standard practice in the pharmaceutical industry for the evaluation of novel compound libraries.
Information regarding the metabolic stability of the chemical compound "this compound" is not available in the public domain.
A comprehensive search of scientific literature and databases has revealed no specific data on the metabolic stability assessment of this compound. Consequently, it is not possible to provide an article that adheres to the requested detailed outline focusing on in vitro hepatic microsomal and hepatocyte stability, identification of major metabolites, characterization of metabolic pathways, and the influence of structural modifications for this particular compound.
The generation of a scientifically accurate and informative article as per the user's instructions is contingent on the availability of preclinical research findings for "this compound." Without such data, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.
Therefore, the following sections of the requested article cannot be provided:
Metabolic Stability Assessment in Pre-clinical Models
Metabolic Stability Assessment in Pre Clinical Models
Influence of Structural Modifications on Metabolic Profile
Further research and publication of preclinical data for "1-(Piperidin-3-yl)azepane" would be necessary to enable the creation of the detailed article as outlined.
The Role of 1 Piperidin 3 Yl Azepane As a Medicinal Chemistry Scaffold and Building Block
The chemical scaffold 1-(Piperidin-3-yl)azepane represents a unique and valuable building block in medicinal chemistry, merging two important saturated heterocyclic motifs: piperidine (B6355638) and azepane. This combination yields a three-dimensional (3D) structure with conformational flexibility and multiple points for chemical modification, making it an attractive starting point for the design of novel therapeutics. Its utility spans various stages of the drug discovery process, from the initial design of new chemical entities to its use as a precursor for complex pharmaceutical intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
